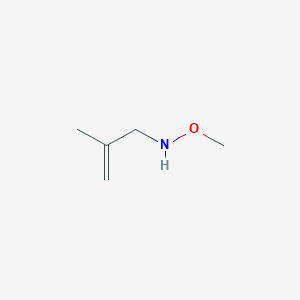

N-Methoxy-2-methylprop-2-en-1-amine

Description

N-Methoxy-2-methylprop-2-en-1-amine is an enamine derivative characterized by a methoxy group (-OCH₃) attached to the nitrogen atom and a methyl substituent on the prop-2-ene backbone. Enamines of this type are typically synthesized via reactions involving amines, aldehydes, and Lewis acids, as seen in the preparation of N-methoxymethylamines (e.g., using paraformaldehyde and sodium methoxide) . The methoxy group enhances electron density on the nitrogen, influencing reactivity in cycloaddition or alkylation reactions, while the methyl group sterically modulates interactions.

Properties

CAS No. |

632344-09-3 |

|---|---|

Molecular Formula |

C5H11NO |

Molecular Weight |

101.15 g/mol |

IUPAC Name |

N-methoxy-2-methylprop-2-en-1-amine |

InChI |

InChI=1S/C5H11NO/c1-5(2)4-6-7-3/h6H,1,4H2,2-3H3 |

InChI Key |

CZHYCBJIERXVLG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CNOC |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of Methoxyamine with Allylic Halides

A direct approach involves reacting methoxyamine (NH₂OCH₃) with 2-methylprop-2-en-1-yl halides (e.g., chloride or bromide). This SN2 reaction proceeds in polar aprotic solvents (e.g., DMF or THF) with alkali metal bases (K₂CO₃ or NaH) to deprotonate methoxyamine and facilitate displacement:

$$

\text{NH}2\text{OCH}3 + \text{CH}2=\text{C}(\text{CH}3)\text{CH}2\text{X} \rightarrow \text{CH}2=\text{C}(\text{CH}3)\text{CH}2\text{NHOCH}_3 + \text{HX}

$$

Yields depend on the leaving group (X) and steric hindrance. For example, 2-methylprop-2-en-1-yl bromide achieves ~60–70% conversion at 60°C. Challenges include competing elimination and polymerization of the allylic halide.

Catalytic Amination of Allylic Alcohols

Adapting methodologies from epoxypropane amination, 2-methylprop-2-en-1-ol can react with methoxyamine under catalytic conditions. Nickel-based catalysts (e.g., NiO-ZrO₂-CuO) facilitate this transformation at 170–220°C and 21–300 bar hydrogen pressure:

$$

\text{CH}2=\text{C}(\text{CH}3)\text{CH}2\text{OH} + \text{NH}2\text{OCH}3 \xrightarrow{\text{Ni catalyst}} \text{CH}2=\text{C}(\text{CH}3)\text{CH}2\text{NHOCH}3 + \text{H}2\text{O}

$$

This method, adapted from analogous alcohol aminations, achieves up to 99% conversion with 99.5% selectivity. However, water removal via azeotropic distillation or sodium hydroxide extraction is critical to prevent hydrolysis.

Hydroamination of 2-Methylprop-1-ene

Transition-metal-catalyzed hydroamination offers a one-step route. Using gold(I) complexes or lanthanide catalysts, methoxyamine adds across the double bond of 2-methylprop-1-ene:

$$

\text{CH}2=\text{CH}(\text{CH}3) + \text{NH}2\text{OCH}3 \xrightarrow{\text{AuCl}} \text{CH}2=\text{C}(\text{CH}3)\text{CH}2\text{NHOCH}3

$$

Regioselectivity favors the anti-Markovnikov product due to the electron-donating methoxy group. Yields range from 50–80%, but catalyst cost and sensitivity to oxygen limit scalability.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Nucleophilic Substitution | 60°C, DMF, K₂CO₃ | 60–70% | Simple setup, readily available reagents | Competing elimination, moderate yields |

| Catalytic Amination | 200°C, 250 bar, Ni | >95% | High selectivity, scalable | High-pressure equipment, water removal |

| Hydroamination | RT, AuCl catalyst | 50–80% | Atom-economical, one-step | Catalyst cost, oxygen sensitivity |

Purification and Isolation Strategies

Post-synthesis purification often involves azeotropic distillation to remove water, as demonstrated in anhydrous 2-amino-1-methoxypropane production. Sodium hydroxide (45–55 wt%) extracts residual water, reducing the aqueous phase to <5 wt%. Subsequent vacuum distillation isolates N-Methoxy-2-methylprop-2-en-amine with >98% purity.

Industrial-Scale Considerations

Large-scale production favors catalytic amination due to its high throughput and minimal waste. Fixed-bed reactors operating in trickle-flow mode ensure continuous processing, with catalyst lifetimes exceeding 1,000 hours. Safety protocols must address methoxyamine’s toxicity and the flammability of allylic intermediates.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-2-methylprop-2-en-1-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into simpler amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce simpler amines.

Scientific Research Applications

N-Methoxy-2-methylprop-2-en-1-amine has a variety of applications in scientific research, spanning chemistry, biology, medicine, and industry. Its primary role is as a building block in synthesizing complex organic molecules.

Scientific Research Applications

Chemistry this compound serves as a fundamental building block in the creation of complex organic molecules.

Biology This compound is under investigation for its potential biological activity and interactions with biomolecules. For instance, aromatic N-(2-arylethyl)-2-methylprop-2-enamides, synthesized using related compounds, are being explored for biomedical applications due to their selectivity for certain biomolecules like L-norepinephrine .

Medicine Current research explores the potential therapeutic uses of this compound, particularly as a precursor in drug development.

Industry this compound is used in the production of specialty chemicals and materials that possess specific properties.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

- Oxidation This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide .

- Reduction Reduction reactions can convert it into simpler amines. Reducing agents like lithium aluminum hydride and sodium borohydride are used.

- Substitution The methoxy group can be substituted with other functional groups under appropriate conditions, with various nucleophiles used for substitution reactions, depending on the desired product.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an oxide, while reduction may produce simpler amines.

Mechanism of Action

The mechanism of action of N-Methoxy-2-methylprop-2-en-1-amine involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved in its action depend on the specific application and the target molecules.

Comparison with Similar Compounds

Reactivity and Stability

- Electron-Donating Effects : The N-methoxy group in the target compound increases nitrogen's electron density compared to N-methyl analogs (e.g., N-methylallylamine), enhancing nucleophilicity in reactions like Michael additions .

- Steric Effects : The methyl group on the propene chain may hinder steric access to the nitrogen, reducing reactivity in bulky electrophile interactions compared to unsubstituted enamines.

- Salt Formation : Quaternary ammonium salts (e.g., 1-Methoxy-2-methylpropan-2-aminium trifluoroacetate) exhibit higher stability and solubility in polar solvents compared to free amines, making them preferable in synthetic workflows .

Pharmacological Relevance

While the target compound lacks direct pharmacological data, structurally related N-(2-methoxybenzyl)prop-2-en-1-amine has shown promise in materials science and drug development .

Notes and Limitations

- Data Gaps : Direct studies on this compound are sparse; comparisons rely on extrapolation from analogs.

- Safety and Handling : Methoxy-substituted amines may require precautions against moisture sensitivity or oxidation, as seen in related compounds .

- Future Directions : Research should prioritize crystallographic studies, reactivity profiling, and exploration of catalytic applications.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-Methoxy-2-methylprop-2-en-1-amine, and how can reaction conditions be optimized for high yield?

- Methodological Answer : A common approach involves acid-catalyzed cleavage of sulfinamide intermediates followed by neutralization. For example, HCl in methanol can cleave sulfinamide precursors, and subsequent washing with 1 M KOH yields free amines . Optimization includes controlling reaction time (e.g., 30 minutes for cleavage) and solvent choice (e.g., CH₂Cl₂ for solubility). Purity can be enhanced via solvent removal under reduced pressure and drying with MgSO₄ .

Q. Which analytical techniques are most reliable for confirming the purity and structural integrity of this compound?

- Methodological Answer : GC-MS with electron ionization (EI) at 70 eV and FTIR-ATR are critical. For GC-MS, use a HP1-MS column (30 m × 0.25 mm) with helium carrier gas (1.2 mL/min) and a temperature gradient from 170°C to 325°C. Retention time locking (e.g., 3.09 minutes) ensures reproducibility . FTIR-ATR confirms functional groups like methoxy and amine moieties via direct spectral comparison .

Q. What handling and storage conditions prevent degradation of this compound?

- Methodological Answer : Store in a dry, cold environment (≤4°C) in airtight containers. Use inert atmospheres (e.g., N₂) during synthesis to minimize oxidation. Protective measures include gloves, masks, and surface decontamination with ethanol .

Advanced Research Questions

Q. How can contradictions between spectroscopic data (e.g., GC-MS vs. FTIR) be resolved when characterizing this compound?

- Methodological Answer : Cross-validate data by combining GC-MS retention times with FTIR functional group analysis. For instance, GC-MS may detect impurities via split peaks, while FTIR identifies unexpected bonds (e.g., carbonyls from degradation). Use GC-IR to resolve ambiguities in structural isomers by correlating gas-phase spectra with condensed-phase data .

Q. What strategies are effective for studying the stereochemical stability of this compound under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to buffers (pH 3–10) at 40–60°C for 1–4 weeks. Monitor enantiomeric purity via chiral HPLC or polarimetry. Crystal structure data from related compounds (e.g., 1-methoxy-2-methylpropan-2-aminium trifluoroacetate) can guide hypotheses about steric effects on stability .

Q. How does computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare with crystal structures (e.g., C–N bond lengths in aminium salts) to identify reactive sites . Validate predictions experimentally via kinetic studies using nucleophiles like Grignard reagents.

Q. What experimental designs mitigate byproduct formation during large-scale synthesis of this compound?

- Methodological Answer : Employ flow chemistry to control exothermic reactions and reduce side products. Optimize stoichiometry (e.g., 2.0 eq HCl for sulfinamide cleavage) and use in-line FTIR for real-time monitoring . Scale-up protocols should include GMP-compliant equipment (e.g., steam-sterilizable reactors) to ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.